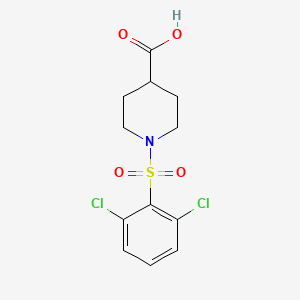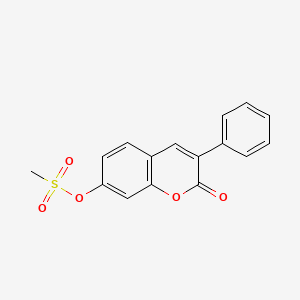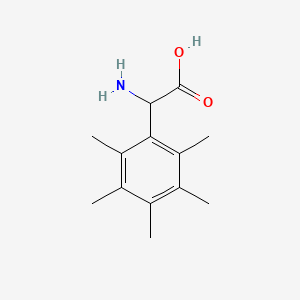![molecular formula C12H18N2O3S B2514967 [1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea CAS No. 860612-20-0](/img/structure/B2514967.png)
[1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea: is an organic compound characterized by the presence of a thiourea group attached to a hydroxypropyl chain and a dimethoxyphenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired thiourea derivative. Common bases used in this reaction include sodium hydroxide and potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the thiourea group, converting it into corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
- Investigated for its potential as an enzyme inhibitor due to the presence of the thiourea group.
- Studied for its antimicrobial properties against various bacterial and fungal strains .
Medicine:
- Explored for its potential use in drug development, particularly as an anticancer agent.
- Evaluated for its anti-inflammatory and analgesic properties .
Industry:
- Utilized in the development of advanced materials, including polymers and coatings.
- Employed in the synthesis of specialty chemicals for various industrial applications .
作用機序
The mechanism of action of [1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic ring and hydroxypropyl group can interact with hydrophobic pockets, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
類似化合物との比較
1-(3,4-Dimethoxyphenyl)thiourea: Lacks the hydroxypropyl group, resulting in different chemical and biological properties.
3-Amino-1-(3,4-dimethoxyphenyl)thiourea: Contains an amino group instead of a hydroxypropyl group, altering its reactivity and applications.
Uniqueness:
- The presence of both the hydroxypropyl and thiourea groups in [1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea provides a unique combination of properties, making it versatile for various applications.
- The hydroxypropyl group enhances solubility and reactivity, while the thiourea group contributes to its biological activity .
特性
IUPAC Name |
[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-16-10-4-3-8(7-11(10)17-2)9(5-6-15)14-12(13)18/h3-4,7,9,15H,5-6H2,1-2H3,(H3,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZNHSXBLDHCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCO)NC(=S)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B2514889.png)
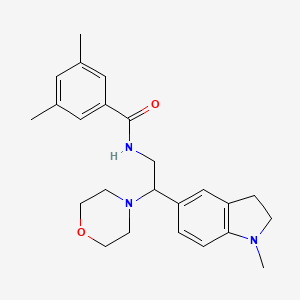
![4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2514893.png)
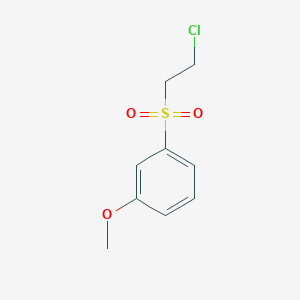
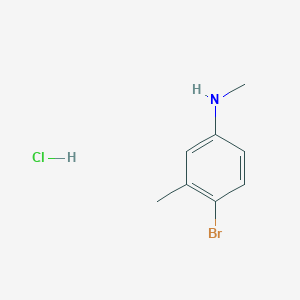
![1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2514896.png)
![5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2514898.png)

![N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide](/img/structure/B2514900.png)
